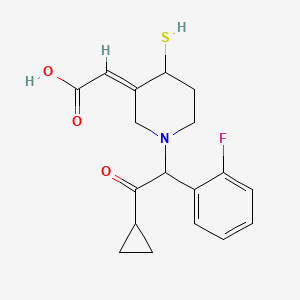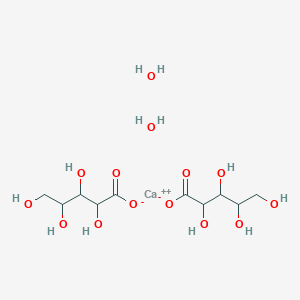![molecular formula C19H25BN4O4 B12322827 [(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desisobutyl-n-butyl Bortezomib is a chemical compound with the molecular formula C19H25BN4O4 and a molecular weight of 384.24 g/mol . It is an impurity of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma . Desisobutyl-n-butyl Bortezomib is primarily used in research settings to study the properties and effects of Bortezomib and its related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desisobutyl-n-butyl Bortezomib involves the reaction of specific boronic acids with other organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Desisobutyl-n-butyl Bortezomib is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, stringent quality control measures, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Desisobutyl-n-butyl Bortezomib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized boronic acid derivatives, while reduction may produce reduced boronic acid forms .
Scientific Research Applications
Desisobutyl-n-butyl Bortezomib has several scientific research applications, including:
Mechanism of Action
Desisobutyl-n-butyl Bortezomib exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading ubiquitinated proteins in cells . The inhibition of the proteasome leads to the accumulation of damaged and misfolded proteins, resulting in cell cycle arrest and apoptosis (programmed cell death) of cancer cells . The compound specifically targets the 26S proteasome, binding to the active site of the threonine hydroxyl group in the β5-subunit .
Comparison with Similar Compounds
Desisobutyl-n-butyl Bortezomib is compared with other similar compounds, such as:
Bortezomib: The parent compound, used clinically for treating multiple myeloma and mantle cell lymphoma.
Bortezomib N-Pentyl Impurity: Another impurity of Bortezomib with similar properties.
Bortezomib Hydroxyisopentyl Amide Analog: A related compound with slight structural modifications.
The uniqueness of Desisobutyl-n-butyl Bortezomib lies in its specific structural features and its role as an impurity, which provides insights into the purity and quality of Bortezomib used in clinical settings .
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1-[[3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentylboronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
MDGKEQJOTKHQBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


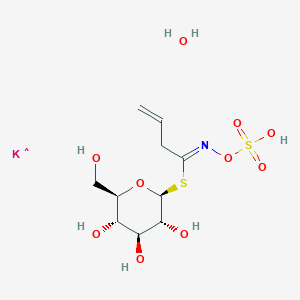
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
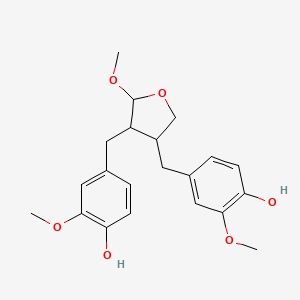

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
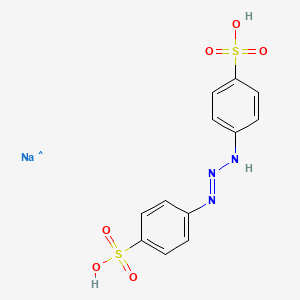
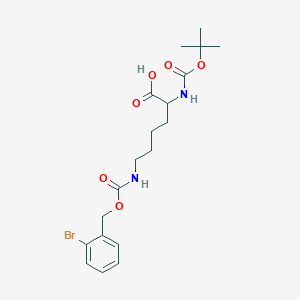
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
